

Optimizing pH for quantitative precipitation of nickel dimethylglyoximate

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Compound of Interest

Compound Name: Dimethylglyoxime

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Technical Support Center: Nickel Dimethylglyoximate Precipitation

This technical support center provides troubleshooting guidance and frequently asked questions for the quantitative precipitation of nickel as nickel dimethylglyoximate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the quantitative precipitation of nickel dimethylglyoximate?

The optimal pH range for the quantitative precipitation of nickel dimethylglyoximate is between 5 and 9.^{[1][2][3][4][5]} It is crucial to maintain the pH within this range to ensure complete precipitation of the characteristic bright red nickel(II) dimethylglyoximate complex.^{[1][3]}

Q2: Why is a buffer solution necessary for this procedure?

A buffer solution, typically an ammonia or citrate buffer, is used to prevent the pH of the solution from becoming too acidic.^{[1][3][4]} The precipitation reaction releases hydrogen ions, which can lower the pH. If the pH drops below 5, the equilibrium of the reaction will shift, favoring the dissolution of the nickel dimethylglyoximate precipitate back into the solution, leading to inaccurate results.^{[1][3][4][5]}

Q3: What is the purpose of adding tartaric or citric acid?

Tartaric or citric acid is added as a masking agent to prevent the interference of other metal ions, such as iron(III), chromium(III), and aluminum(III), which may be present in the sample.[3][6] These ions can precipitate as hydroxides in the alkaline conditions required for nickel precipitation. Tartrate or citrate ions form stable, soluble complexes with these interfering ions, keeping them in solution and preventing their co-precipitation with the nickel dimethylglyoximate.[3]

Q4: Can I use an excess of the **dimethylglyoxime** (DMG) reagent?

A slight excess of the **dimethylglyoxime** (DMG) reagent is necessary to ensure the complete precipitation of nickel. However, a large excess should be avoided.[1][4][5] DMG itself is sparingly soluble in water and a large excess may precipitate, leading to a positive error in the final mass of the nickel complex.[1][3]

Troubleshooting Guide

Problem 1: No precipitate or a very pale pink precipitate forms upon addition of **dimethylglyoxime** and ammonia.

- Possible Cause: The pH of the solution is too low (acidic).
 - Solution: The formation of the nickel-DMG complex is pH-dependent. In acidic conditions, the equilibrium favors the soluble nickel ions.[1][7] Add dilute ammonia solution dropwise while stirring until the solution is slightly alkaline. A distinct smell of ammonia should be present after gently blowing over the surface of the solution.[3][5]
- Possible Cause: Insufficient **dimethylglyoxime** reagent.
 - Solution: Ensure that a sufficient amount of 1% alcoholic **dimethylglyoxime** solution has been added. A general rule is that seven parts of **dimethylglyoxime** are required to precipitate one part of nickel.[8]

Problem 2: The final weight of the precipitate is unexpectedly high.

- Possible Cause: Co-precipitation of excess **dimethylglyoxime**.

- Solution: Avoid adding a large excess of the DMG reagent.[1][3] The precipitate should be washed with cold water to remove any excess, unreacted reagent.
- Possible Cause: Co-precipitation of interfering metal hydroxides.
 - Solution: If ions like iron or chromium are present, ensure that a sufficient amount of a masking agent like tartaric or citric acid was added before making the solution alkaline.[3]

Problem 3: The final weight of the precipitate is unexpectedly low.

- Possible Cause: The precipitate was washed with hot water or an alcohol-rich solution.
 - Solution: The nickel dimethylglyoximate complex has a slight solubility in alcohol and is more soluble in hot water.[1] Wash the precipitate with cold water.
- Possible Cause: The pH of the solution dropped during precipitation, causing some of the precipitate to redissolve.
 - Solution: Ensure the solution is adequately buffered with an ammonia or citrate buffer to maintain a pH between 5 and 9 throughout the precipitation process.[1][3]
- Possible Cause: Incomplete precipitation.
 - Solution: After precipitation and allowing the solution to stand, test the supernatant for complete precipitation by adding a few more drops of the **dimethylglyoxime** solution. If more precipitate forms, continue adding the reagent until no further precipitation is observed.[3]

Quantitative Data Summary

Parameter	Recommended Range/Value	Rationale	Potential Issues if Deviated
pH	5 - 9	Ensures quantitative precipitation of $\text{Ni}(\text{DMG})_2$. [1] [2] [3] [4] [5]	< 5: Incomplete precipitation due to dissolution of the complex. [1] [3] [4] > 9: Potential for precipitation of interfering metal hydroxides if not masked.
Temperature for Precipitation	60 - 80 °C	Promotes the formation of a more crystalline and easily filterable precipitate.	Boiling may cause the solution to bump and lead to loss of sample.
Drying Temperature	110 - 120 °C	Ensures the removal of water without decomposing the complex.	Higher temperatures can lead to the decomposition of the precipitate.
DMG Reagent	Slight excess	Ensures complete precipitation of all nickel ions. [1] [4]	Large excess can lead to co-precipitation of the reagent itself. [1] [3]

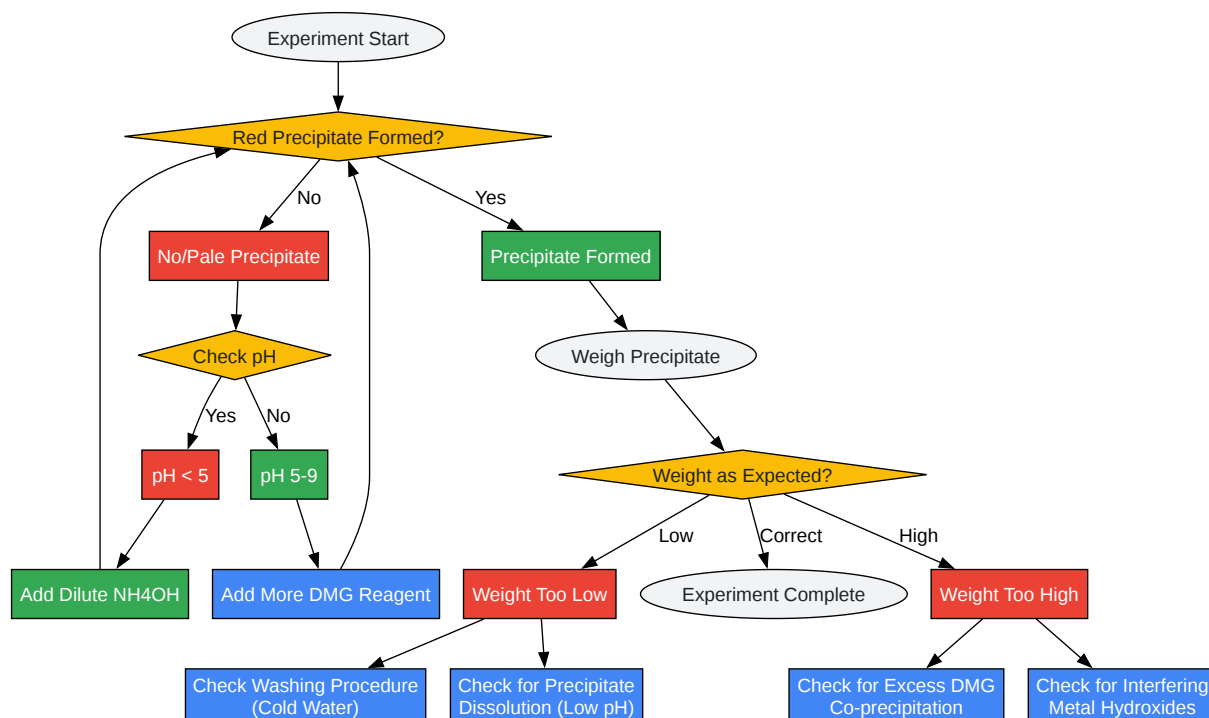
Experimental Protocol: Gravimetric Determination of Nickel

This protocol outlines the key steps for the quantitative precipitation of nickel using **dimethylglyoxime**.

- **Sample Preparation:** Accurately weigh a sample containing a known amount of nickel and dissolve it in a suitable acid (e.g., nitric acid).[\[8\]](#)
- **Addition of Masking Agent:** If interfering ions such as Fe(III) or Cr(III) are present, add a solution of tartaric or citric acid.[\[3\]](#)

- pH Adjustment (Initial): Adjust the pH of the solution to be slightly acidic (around pH 5) with hydrochloric acid.[3]
- Addition of Precipitating Agent: Warm the solution to approximately 60-80°C and add a 1% alcoholic solution of **dimethylglyoxime** in slight excess.
- Precipitation: Slowly add dilute ammonia solution dropwise with constant stirring until the solution is slightly alkaline and a red precipitate forms.[1][5] The solution should have a faint smell of ammonia.[3]
- Digestion: Heat the beaker on a water bath for 20-30 minutes to encourage the formation of a more crystalline precipitate.
- Cooling and Filtration: Allow the solution to cool to room temperature. Filter the precipitate through a pre-weighed sintered glass crucible.[3]
- Washing: Wash the precipitate several times with cold deionized water until the washings are free of chloride ions (test with silver nitrate solution).
- Drying: Dry the crucible with the precipitate in an oven at 110-120°C to a constant weight.
- Calculation: Calculate the mass of nickel in the original sample based on the weight of the dried nickel dimethylglyoximate precipitate (gravimetric factor for Ni in $\text{Ni}(\text{C}_4\text{H}_7\text{N}_2\text{O}_2)_2$ is 0.2032).[8]

Troubleshooting Workflow



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